Thalicarpine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塔利卡品是一种天然的阿朴啡苄基异喹啉长春花生物碱,具有显著的抗肿瘤活性塔利卡品因其抗增殖和抗肿瘤特性而成为癌症研究领域的关注化合物 .

准备方法

塔利卡品通常从铁线莲属植物的根部分离提取。提取过程包括干燥根部,然后进行溶剂萃取和色谱纯化以分离生物碱。 塔利卡品的经验式为 C41H48N2O8 .

化学反应分析

科学研究应用

塔利卡品具有广泛的科学研究应用:

化学: 它因其独特的化学结构和反应性而受到研究。

生物学: 塔利卡品用于研究细胞过程和作用机制。

作用机制

塔利卡品通过与 P 糖蛋白(一种多药耐药外排泵)结合并抑制其活性发挥作用。这种抑制阻止了化疗药物从癌细胞中外排,从而提高了化疗药物的疗效。塔利卡品还诱导 DNA 单链断裂,导致细胞周期在 G2/M 和 G1 期停滞。 这种双重作用机制有助于其抗增殖和抗肿瘤活性 .

相似化合物的比较

塔利卡品在生物碱中独树一帜,因为它具有双重作用机制,并且能够抑制 P 糖蛋白。类似的化合物包括:

小檗碱: 另一种具有抗肿瘤特性的生物碱。

假小檗碱: 小檗碱的类似物,具有相似的生物活性。

塔利非啶: 一种具有抗寄生虫特性的双苄基异喹啉。

北塔利非啶: 塔利非啶的衍生物,具有潜在的利什曼杀虫活性

塔利卡品因其对 P 糖蛋白的特定抑制及其诱导 DNA 损伤的能力而脱颖而出,使其成为癌症研究和治疗的有希望的候选药物。

生物活性

Thalicarpine, an isoquinoline alkaloid derived from the plant Thalictrum dasycarpum, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and clinical trial findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C19H21N3O3, and it possesses several functional groups that facilitate interactions with biological targets.

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

- Inhibition of Protein Synthesis : this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in various cancer cell lines. For instance, it significantly reduces thymidine incorporation in KB cells, indicating a blockade in DNA synthesis .

- Targeting Key Receptors : Molecular docking studies reveal that this compound binds effectively to several important receptors involved in cancer progression:

The binding affinities of this compound to these receptors suggest a strong potential for therapeutic applications in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated this compound's efficacy against various cancer cell lines:

These findings underscore this compound's broad-spectrum activity against different types of cancer cells.

Clinical Trials

This compound has undergone clinical evaluation for its anticancer effects. A notable phase II trial involved administering this compound at a dose of 1100 mg/m² weekly via intravenous infusion to patients with advanced malignancies. The trial reported the following outcomes:

- Common Toxic Effects : Nausea, lethargy, arm pain, and ECG changes.

- Lack of Efficacy : No complete or partial objective responses were observed among participants .

Despite its initial promise, the trial concluded that this compound did not demonstrate significant clinical activity, leading to the discontinuation of further investigations .

Case Studies

Several case studies have attempted to evaluate this compound's potential as a therapeutic agent:

- Case Study on Advanced Malignancies : A study focused on patients with advanced cancers receiving this compound showed no significant tumor response but highlighted the need for better understanding of dosing and administration methods .

- Comparative Study with Other Alkaloids : Research comparing this compound with other anticancer alkaloids indicated that while it possesses unique mechanisms, its effectiveness may be limited by factors such as solubility and side effects .

属性

CAS 编号 |

5373-42-2 |

|---|---|

分子式 |

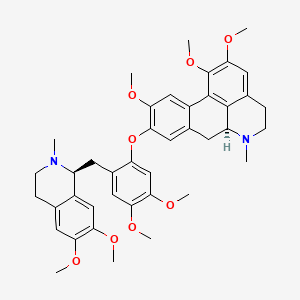

C41H48N2O8 |

分子量 |

696.8 g/mol |

IUPAC 名称 |

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1 |

InChI 键 |

ZCTJIMXXSXQXRI-KYJUHHDHSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

手性 SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

规范 SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

外观 |

Solid powder |

熔点 |

160.5 °C |

Key on ui other cas no. |

5373-42-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Thalicarpine; taliblastine; thaliblastin; thalicarpin. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。